Pyrazin-2-ylboronic acid
Overview
Description
Pyrazin-2-ylboronic acid is an organic compound with the molecular formula C4H5BN2O2. It is a boronic acid derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is widely utilized in various fields of research and industry due to its unique chemical and physical properties .
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogen-metal exchange followed by borylation, as it remains the least expensive and most reliable method .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Halopyridines and Tetraalkoxydiborane: Used in palladium-catalyzed cross-coupling reactions.
Iridium or Rhodium Catalysts: Used in C-H or C-F borylation reactions.
Major Products:
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Borylated Pyridines: Formed through palladium-catalyzed cross-coupling reactions.
Chemistry:
Cross-Coupling Reactions: this compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of various pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action of pyrazin-2-ylboronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Pyridin-2-ylboronic Acid: Similar to pyrazin-2-ylboronic acid but with a pyridine ring instead of a pyrazine ring.
Uniqueness: this compound is unique due to its pyrazine ring structure, which provides distinct electronic properties compared to other boronic acids. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of certain pharmaceutical compounds .
Properties
IUPAC Name |
pyrazin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMQALGFPKMFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593313 | |
Record name | Pyrazin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762263-64-9 | |
Record name | Pyrazin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 762263-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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